5-ethylpyrimidine-2-carboxylic acid
Description
Contextualization of Pyrimidine (B1678525) Carboxylic Acids in Medicinal and Materials Science
Pyrimidine carboxylic acids are a class of compounds that have garnered significant attention for their wide-ranging applications. In medicinal chemistry, the pyrimidine nucleus is a privileged scaffold, appearing in a multitude of approved drugs for treating cancer, infectious diseases, and inflammatory conditions. nih.govgsconlinepress.com The carboxylic acid group often enhances the drug-like properties of these molecules, improving their solubility and ability to interact with biological targets. For instance, derivatives of pyrimidine-5-carboxylic acid have been investigated for their potential as antimicrobial, antiviral, and anticancer agents. ontosight.ai
Beyond the realm of medicine, pyrimidine derivatives are also finding applications in materials science. Their unique electronic and photophysical properties make them suitable for use in the development of novel materials. For example, some pyrimidine-based compounds have been employed as fluorescent sensors and as components of organic light-emitting diodes (OLEDs). nih.gov The ability to tune the properties of these materials by modifying the substituents on the pyrimidine ring makes them a versatile platform for materials innovation.
Historical Perspectives on the Investigation of 5-ethylpyrimidine-2-carboxylic acid and Analogues
The systematic study of pyrimidines dates back to 1884, when Pinner first synthesized derivatives by condensing ethyl acetoacetate (B1235776) with amidines. wikipedia.org The parent compound, pyrimidine, was first prepared in 1900. wikipedia.org Early research focused on naturally occurring pyrimidines like uracil, thymine, and cytosine, the essential building blocks of nucleic acids. gsconlinepress.comresearchgate.net
While specific historical research on this compound is not extensively documented, the synthesis of related pyrimidine carboxylic acid derivatives has been explored over the years. For instance, a 1942 publication in the Journal of the American Chemical Society detailed the synthesis of various derivatives of pyrimidine-5-carboxylic acid. acs.org General methods for synthesizing 2-substituted pyrimidine-5-carboxylic esters, which are precursors to the corresponding carboxylic acids, have also been developed. One such method involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with amidinium salts. organic-chemistry.orgthieme-connect.com Another approach involves the oxidation of a methyl group at the 2-position of the pyrimidine ring to a carboxylic acid. scialert.net These historical synthetic strategies provide a foundation for the preparation of this compound and its analogs.
Current Research Gaps and Future Directions in this compound Studies
Despite the broad interest in pyrimidine derivatives, dedicated research on this compound remains limited. This represents a significant research gap and a promising area for future investigation. The majority of published studies focus on the general class of pyrimidine carboxylic acids or other substituted analogs.
Future research should focus on several key areas:
Development of Efficient Synthesis: While general methods for pyrimidine synthesis exist, optimizing a high-yield, scalable synthesis specific to this compound is crucial for enabling further research. researchgate.netorganic-chemistry.org
Comprehensive Biological Evaluation: The biological activity of this compound is largely unexplored. Systematic screening of this compound and its derivatives against a wide range of biological targets, including cancer cell lines, bacteria, viruses, and inflammatory mediators, could uncover novel therapeutic applications. gsconlinepress.commdpi.com
Exploration in Materials Science: The impact of the ethyl and carboxylic acid substituents on the photophysical and electronic properties of the pyrimidine core should be investigated. This could lead to the development of new functional materials with applications in electronics and sensing.
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs with variations at the ethyl and carboxylic acid positions would provide valuable insights into the structure-activity relationships, guiding the design of more potent and selective compounds for specific applications. core.ac.uk
The table below presents a summary of key data for this compound and related compounds, highlighting the existing information and the areas where further research is needed.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Research Findings |
| This compound | C₇H₈N₂O₂ | 152.15 | Commercially available, but detailed research on its synthesis, properties, and applications is lacking. |
| Pyrimidine-2-carboxylic acid | C₅H₄N₂O₂ | 124.10 | Studied as a synthetic intermediate. chemicalbook.comsigmaaldrich.com |
| Pyrimidine-4-carboxylic acid | C₅H₄N₂O₂ | 124.10 | Its complexes have been investigated for anticancer properties. mdpi.comnih.gov |
| 2-Substituted Pyrimidine-5-carboxylic Esters | Varies | Varies | General synthetic methods have been developed. organic-chemistry.orgthieme-connect.com |
| 5-Substituted Pyrimidine Derivatives | Varies | Varies | Some have been evaluated as inhibitors of brassinosteroid biosynthesis. nih.govfao.org |
Properties
CAS No. |
1554782-53-4 |
|---|---|
Molecular Formula |
C7H8N2O2 |
Molecular Weight |
152.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 5 Ethylpyrimidine 2 Carboxylic Acid and Its Precursors
Catalytic Synthesis
Catalysis plays a crucial role in modern organic synthesis by enabling reactions to proceed under milder conditions with higher efficiency and selectivity. chemscene.com Various metal-catalyzed reactions have been developed for pyrimidine (B1678525) synthesis. For example, copper-catalyzed reactions have been employed for the synthesis of pyrimidone derivatives. mdpi.com Gold complexes have been used to catalyze the intermolecular [2+2+2] cycloaddition of ynamides with nitriles to produce 4-aminopyrimidines. mdpi.com
A zinc-catalyzed three-component coupling reaction of enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297) allows for the single-step synthesis of 4,5-disubstituted pyrimidines. organic-chemistry.org The use of a Zn(l-proline)2 complex as a green catalyst in water for the one-pot synthesis of pyrimidine derivatives has also been reported, demonstrating high yields and operational simplicity. researchgate.net
Green Chemistry Principles
Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. unibo.itmdpi.com In the context of 5-ethylpyrimidine-2-carboxylic acid synthesis, this involves the use of safer solvents, catalysts, and reaction conditions. rasayanjournal.co.in
The use of water as a solvent and bio-organic catalysts like Zn(l-proline)2 aligns with green chemistry principles. researchgate.net Solvent-free reactions, microwave-assisted synthesis, and the use of multicomponent reactions are other green approaches that can lead to higher yields, shorter reaction times, and reduced waste. rasayanjournal.co.in The development of deep eutectic solvents as catalysts also presents a green alternative to traditional solvents and catalysts. nih.gov
Flow Chemistry and Continuous Processing
Flow chemistry offers significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. nih.gov While specific examples for the flow synthesis of this compound are not extensively detailed in the provided results, the principles of flow chemistry are applicable to its production.
Multi-step organic syntheses of various active pharmaceutical ingredients have been successfully demonstrated using flow chemistry. nih.gov This approach allows for the safe handling of hazardous reagents and can lead to more efficient and consistent production. The modular nature of flow chemistry systems allows for the integration of multiple reaction and purification steps into a continuous process. nih.gov
Solvent Effects on Reaction Efficiency and Selectivity
Detailed Research Findings:
Research into the synthesis of 2-substituted pyrimidine-5-carboxylic esters, direct precursors to the target acid, has shown that solvents like N,N-dimethylformamide (DMF) are highly effective. organic-chemistry.orgresearchgate.net The use of DMF facilitates the reaction between amidinium salts and precursors like the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol, leading to moderate to excellent yields. organic-chemistry.org
The polarity and protic or aprotic nature of the solvent are critical. While polar aprotic solvents like DMF, dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) can effectively solvate the charged intermediates and reactants, protic solvents may interfere with the reaction mechanism, for instance, by reacting with organometallic reagents or strong bases. However, in some pyrimidine syntheses, a mixture of solvents, such as ethanol (B145695) and water, has been shown to improve yields by balancing reactant solubility and promoting the desired reaction pathway. researchgate.net
The selectivity of the reaction can also be influenced by the solvent. A solvent that preferentially solubilizes the desired product can facilitate its formation and ease its isolation from the reaction mixture.
Interactive Data Table: Effect of Solvent on the Yield of a Precursor Ester
The following table is a representative illustration based on general findings in pyrimidine synthesis and is not based on direct experimental results for this compound.
| Solvent | Type | Dielectric Constant (approx.) | Hypothetical Yield (%) |
|---|---|---|---|
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 37 | 85 |
| Acetonitrile (CH3CN) | Polar Aprotic | 36 | 78 |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | 65 |
| Ethanol (EtOH) | Polar Protic | 24.5 | 55 |
| Ethanol/Water (2:3) | Polar Protic Mixture | - | 72 |
| Dichloromethane (DCM) | Aprotic | 9.1 | 40 |
Temperature and Pressure Optimization for this compound Formation
Temperature is a critical parameter that directly impacts the rate of reaction. Generally, higher temperatures increase the reaction rate but can also lead to the formation of undesired byproducts, decomposition of reactants or products, and reduced selectivity.
Detailed Research Findings:
For the synthesis of 2-substituted pyrimidine-5-carboxylic esters, a reaction temperature of 100 °C in DMF has been reported to be effective. researchgate.net This elevated temperature is likely necessary to overcome the activation energy barrier for the cyclization reaction that forms the pyrimidine ring. Optimization of temperature involves finding a balance where the reaction proceeds at a reasonable rate without significant degradation. For many heterocyclic syntheses, reflux conditions are often employed to maintain a constant and sufficiently high temperature. nih.gov
The effect of pressure on the synthesis of pyrimidines is less commonly reported in the literature for preparative-scale reactions. Most syntheses are conducted at atmospheric pressure. However, studies on the physical chemistry of pyrimidine have shown that pressure can influence equilibria and reaction volumes, particularly in nonpolar solvents. acs.org For synthetic purposes, elevated pressure might be employed to increase the concentration of gaseous reactants or to raise the boiling point of a low-boiling solvent, allowing the reaction to be run at a higher temperature. However, for the typical condensation reactions used to form the pyrimidine ring of this compound, pressure is not generally considered a primary optimization parameter unless volatile reagents are used.
Interactive Data Table: Effect of Temperature on Reaction Yield
The following table is a representative illustration based on general findings in pyrimidine synthesis and is not based on direct experimental results for this compound.
| Temperature (°C) | Hypothetical Yield (%) | Observations |
|---|---|---|
| 25 (Room Temp.) | <10 | Reaction is very slow or does not proceed. |
| 50 | 45 | Moderate reaction rate. |
| 80 | 75 | Good reaction rate and yield. |
| 100 | 88 | Optimal balance of reaction rate and yield. |
| 120 | 82 | Increased formation of byproducts observed. |
| 150 | 65 | Significant decomposition of product/reactants. |
Chemical Reactivity and Derivatization of 5 Ethylpyrimidine 2 Carboxylic Acid
Electrophilic Aromatic Substitution Reactions of 5-ethylpyrimidine-2-carboxylic acid
Electrophilic substitution on an unactivated pyrimidine (B1678525) ring is generally difficult. bhu.ac.in The presence of two electronegative nitrogen atoms in the ring reduces its electron density, making it less nucleophilic and thus less reactive towards electrophiles compared to benzene. bhu.ac.in This deactivation is further intensified in this compound by the presence of the electron-withdrawing carboxylic acid group at the C-2 position. While activating groups can facilitate electrophilic substitution, the ethyl group at C-5 is only weakly activating. youtube.com
In pyrimidine systems, electrophilic attack, when it does occur, preferentially happens at the C-5 position. youtube.comslideshare.net This position is the least electron-deficient compared to the C-2, C-4, and C-6 positions, which are all adjacent to the ring nitrogens.
For this compound, the regioselectivity is influenced by the existing substituents:
Ring Nitrogens: Strongly deactivate the adjacent C-2, C-4, and C-6 positions towards electrophilic attack.
2-Carboxylic Acid Group: As a meta-directing, deactivating group, it further reduces the reactivity of the entire ring, particularly at the ortho (C-3, which doesn't exist) and para (C-5) positions. However, its primary effect is strong deactivation.
5-Ethyl Group: As a weak ortho-, para-directing activating group, it directs incoming electrophiles to the C-4 and C-6 positions. However, these positions are already strongly deactivated by the ring nitrogens. The activating effect of the ethyl group at its own position (C-5) makes this site the most favorable for substitution.
Considering these factors, electrophilic aromatic substitution on this compound is predicted to be challenging but would overwhelmingly favor substitution at the C-5 position , should the reaction proceed. However, due to the strong deactivation, forcing conditions would be necessary, which might lead to degradation rather than substitution.
The mechanism for electrophilic aromatic substitution involves the initial attack of the aromatic π-system on an electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The aromaticity is then restored by the loss of a proton from the carbon atom that was attacked.
Attack at the C-5 position of this compound results in a carbocation intermediate where the positive charge can be delocalized without being placed on the electronegative nitrogen atoms. In contrast, attack at the C-4 or C-6 positions would lead to highly unstable resonance structures where a nitrogen atom bears a positive charge, which is energetically unfavorable. Therefore, the intermediate for C-5 substitution is significantly more stable, making this pathway kinetically favored.
Nucleophilic Additions and Substitutions Involving this compound
In contrast to its resistance to electrophilic attack, the electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack, particularly at the C-2, C-4, and C-6 positions. youtube.comslideshare.net
The most accessible site for nucleophilic reactions in this compound is the carbonyl carbon of the carboxylic acid group. This group can undergo standard nucleophilic acyl substitution reactions to form a variety of derivatives. youtube.comyoutube.com Under basic conditions, the carboxylic acid is deprotonated to a carboxylate, which is generally unreactive toward nucleophilic substitution. masterorganicchemistry.com Therefore, activation of the carboxyl group is typically required.
Common transformations include:
Esterification: Reaction with an alcohol in the presence of an acid catalyst.
Amide Formation: Reaction with a primary or secondary amine, often facilitated by a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), to overcome the formation of the unreactive carboxylate salt. libretexts.org
Acyl Chloride Formation: Reaction with thionyl chloride (SOCl₂) or a similar reagent to convert the carboxylic acid into a highly reactive acyl chloride, which can then be easily converted to other derivatives like esters and amides. youtube.comlibretexts.org
| Reaction Type | Reagent(s) | Product | Notes |
|---|---|---|---|
| Esterification | Alcohol (R-OH), Acid Catalyst (e.g., H₂SO₄) | 5-ethylpyrimidine-2-carboxylate ester | Classic Fischer esterification. |
| Amide Formation | Amine (R-NH₂), Coupling Agent (e.g., DCC) | 5-ethylpyrimidine-2-carboxamide | Coupling agent is needed to activate the carboxylic acid. libretexts.org |
| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) | 5-ethylpyrimidine-2-carbonyl chloride | Creates a highly reactive intermediate for further derivatization. libretexts.org |
Pyrimidine rings can undergo cleavage when treated with potent nucleophiles. umich.edu This process, sometimes known as an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism, is particularly noted in reactions with nucleophiles like hydrazine (B178648) or strong bases such as potassium amide (KNH₂). youtube.comnih.gov
While this compound itself may not be the primary substrate for such reactions, its derivatives could be. For instance, a 5-ethylpyrimidine-2-carboxamide derivative could potentially react with a strong nucleophile. The reaction would likely initiate with the addition of the nucleophile to an electron-deficient carbon of the ring (e.g., C-4 or C-6). This is followed by cleavage of a C-N bond within the ring, leading to an open-chain intermediate. This intermediate can then undergo recyclization, potentially expelling a different atom or group, to form a new heterocyclic ring or a rearranged pyrimidine. nih.gov Such transformations are a powerful tool for synthesizing novel heterocyclic scaffolds from pyrimidine precursors.
Derivatization Strategies for this compound
The primary and most practical derivatization strategy for this compound centers on the chemical modification of its carboxyl group. This functional group serves as a versatile handle for introducing a wide array of other functionalities through well-established reactions.
Key strategies include:
Formation of Esters and Amides: As detailed in section 3.2.1, converting the carboxylic acid to esters and amides is a straightforward approach to modify the molecule's properties, such as solubility and biological activity. This is a common strategy in medicinal chemistry for creating libraries of related compounds for screening. growingscience.comnih.gov
Conversion to Reactive Intermediates: The synthesis of the corresponding acyl chloride provides a highly reactive electrophile that can be coupled with a wide range of nucleophiles, including alcohols, amines, and thiols, offering broad synthetic utility. libretexts.org
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol (2-(hydroxymethyl)-5-ethylpyrimidine) using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org This alcohol can then undergo its own set of reactions, such as oxidation or conversion to an alkyl halide, further expanding the range of possible derivatives.
While direct substitution on the pyrimidine ring is less favorable, derivatization of the carboxyl group can influence the electronic properties of the ring, potentially opening up further reaction pathways under specific conditions.
Esterification and Amidation of the Carboxylic Acid Moiety
The carboxylic acid group at the C2 position is a prime site for derivatization through common condensation reactions.
Esterification: this compound can be converted to its corresponding esters via several standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH), is a viable approach. masterorganicchemistry.com This reaction is an equilibrium process, typically driven to completion by using the alcohol as the solvent to ensure it is in large excess. masterorganicchemistry.com The reaction proceeds through protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by the alcohol. masterorganicchemistry.com
Amidation: The formation of amides from this compound requires the activation of the carboxyl group to facilitate the attack by an amine. Direct reaction with an amine is generally ineffective as it results in an acid-base reaction forming a salt. nih.gov Therefore, coupling reagents are employed to convert the carboxylic acid into a more reactive intermediate.
Due to the electron-withdrawing nature of the pyrimidine ring, the reactivity of the carboxylic acid can be attenuated, sometimes necessitating specialized reagents, particularly for reactions with electron-deficient or sterically hindered amines. rsc.org A variety of modern coupling reagents have been developed that are highly effective for these challenging transformations. nih.govpeptide.com These reagents work by forming a highly reactive acyl-substituted intermediate that is readily attacked by the amine nucleophile.
Below is a table of common coupling reagents used for amide bond formation, which are applicable to heterocyclic carboxylic acids like the title compound.
| Coupling Reagent | Full Name | Activating Mechanism | Byproducts |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Forms a reactive O-acylisourea intermediate. Often used with HOBt or DMAP. nih.gov | Water-soluble urea |
| DCC | Dicyclohexylcarbodiimide | Forms a reactive O-acylisourea intermediate. peptide.com | Dicyclohexylurea (precipitates) |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Forms a highly reactive O-acylisourea intermediate activated by the aza-benzotriazole moiety. nih.govresearchgate.net | Tetramethylurea |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Forms an active ester intermediate. | Phosphoramide-based byproducts |
The choice of reagent and reaction conditions can be tailored to the specific amine and desired product, offering a robust platform for creating a diverse library of amide derivatives.
Modifications of the Ethyl Group in this compound
The ethyl group at the C5 position, while generally less reactive than the other functional groups, can undergo modification. The carbon atom of the ethyl group directly attached to the pyrimidine ring is in a "benzylic-like" position. This position is activated towards radical reactions because any resulting radical intermediate can be stabilized by resonance with the aromatic pyrimidine system. youtube.com
Common transformations for such activated alkyl groups include:
Free-Radical Halogenation: Reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or light) can selectively introduce a bromine atom at the alpha-carbon of the ethyl group. This benzylic-like bromination provides a handle for further nucleophilic substitution reactions. youtube.com
Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), can oxidize the ethyl group. researchgate.net Depending on the reaction conditions, this can yield 5-acetylpyrimidine-2-carboxylic acid (partial oxidation) or further oxidize to form pyrimidine-2,5-dicarboxylic acid (complete oxidation).
Halogenation and Other Functionalization of the Pyrimidine Core
The pyrimidine ring itself is a key target for functionalization to introduce further structural diversity.
Halogenation: Direct electrophilic halogenation of the pyrimidine ring is difficult due to its π-deficient nature. wikipedia.orgscialert.net Electrophilic attack, when it does occur, is directed to the C5 position, which is the least electron-deficient. wikipedia.orgresearchgate.net In the case of this compound, this position is already substituted. Halogenation at other positions (C4 or C6) typically requires harsh conditions or the presence of strong activating groups. scialert.net
A more practical approach for introducing halogens involves oxidative halogenation using reagents like sodium halides (NaX) in combination with an oxidant such as potassium persulfate (K₂S₂O₈). nih.gov This method can be effective for the direct C-H halogenation of various heterocycles. nih.gov
Nucleophilic Aromatic Substitution (SNAr): The C2, C4, and C6 positions of the pyrimidine ring are electron-deficient and thus activated for nucleophilic aromatic substitution (SNAr). wikipedia.orgstackexchange.com While the C2 position holds the carboxylic acid, the C4 and C6 positions are potential sites for functionalization if a suitable leaving group (such as a halide) is present.
C-H Activation: Modern synthetic methods allow for the direct functionalization of C-H bonds, avoiding the need for pre-installed leaving groups. researchgate.netnih.gov Transition-metal catalysis (using metals like palladium, rhodium, or copper) can enable the coupling of the pyrimidine's C4 or C6 C-H bonds with a variety of partners, including aryl halides, alkenes, and other nucleophiles. researchgate.netnih.gov These reactions offer a powerful and efficient route to complex pyrimidine derivatives.
Reaction Mechanism Elucidation for this compound Transformations
Understanding the precise pathways by which transformations occur is fundamental to optimizing reaction conditions and designing new synthetic routes. Kinetic studies and isotopic labeling are two powerful techniques used for this purpose.
Kinetic Studies of this compound Reactions
While specific kinetic data for reactions involving this compound are not widely published, the principles of chemical kinetics can be applied to understand its transformations. Kinetic studies involve measuring reaction rates under various conditions (e.g., changing reactant concentrations, temperature) to determine the reaction's rate law, rate constants, and activation energy. mdpi.comresearchgate.netrsc.org
For instance, the esterification of this compound could be monitored using techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to track the disappearance of the carboxylic acid and the appearance of the ester product over time.
A hypothetical kinetic study of an amidation reaction might yield the following type of data:
| Parameter | Description | Method of Determination | Potential Insights |
| Reaction Order | The relationship between the concentration of reactants and the reaction rate. | Varying the initial concentrations of the carboxylic acid, amine, and coupling agent and measuring the initial reaction rate. | Elucidates which molecules are involved in the rate-determining step of the reaction. |
| Rate Constant (k) | A proportionality constant that relates the rate of the reaction to the concentration of reactants. | Calculated from the integrated rate law after determining the reaction order. | Provides a quantitative measure of the reaction's speed at a given temperature. |
| Activation Energy (Ea) | The minimum energy required for the reaction to occur. | Measuring the rate constant (k) at different temperatures and applying the Arrhenius equation. | Reveals the temperature sensitivity of the reaction and provides insight into the transition state energy. |
| Inhibition Constant (Ki) | For enzyme-catalyzed reactions, measures the potency of an inhibitor. | Performing kinetic assays at various substrate and inhibitor concentrations. rsc.org | Characterizes the interaction between the pyrimidine derivative and a biological target. |
Such studies provide deep mechanistic insights, helping to distinguish between proposed reaction pathways.
Isotopic Labeling Experiments in this compound Chemistry
Isotopic labeling is a definitive technique for tracing the path of atoms through a reaction mechanism. This involves replacing an atom in the reactant with one of its heavier isotopes (e.g., replacing ¹²C with ¹³C, ¹⁴N with ¹⁵N, or ¹H with ²H/³H) and then determining the position of the isotope in the product.
Several isotopic labeling strategies could be applied to study the reactions of this compound:
¹³C Labeling: The carboxyl group could be labeled with ¹³C. Following an esterification or amidation reaction, the location of the ¹³C in the product would confirm that the carbonyl group is retained, as expected.
¹⁵N Labeling: The pyrimidine ring nitrogens can be labeled with ¹⁵N. This would be invaluable for studying ring-opening and ring-transformation reactions, where the original ring structure is altered. wur.nlchemrxiv.org Recent methods have been developed for direct nitrogen isotope exchange on pyrimidine rings. chemrxiv.org
Hydrogen Isotope Effects: Replacing hydrogen with deuterium (B1214612) (²H) or tritium (B154650) (³H) at a specific position can alter the rate of a reaction if the C-H bond is broken in the rate-determining step. This is known as a kinetic isotope effect (KIE). For example, placing a tritium atom at the C6 position could be used to probe for the formation of a transient 5,6-dihydropyrimidine intermediate during certain nucleophilic addition reactions, as a change from sp² to sp³ hybridization at C6 would produce a significant secondary KIE. nih.gov
These experiments provide unambiguous evidence for reaction intermediates and transition states that are often difficult to detect by other means.
Coordination Chemistry and Metal Complexes of 5 Ethylpyrimidine 2 Carboxylic Acid
Ligand Design Principles Incorporating 5-ethylpyrimidine-2-carboxylic acid
The design of ligands for specific applications in coordination chemistry hinges on the predictable ways in which they will bind to metal ions. For this compound, these principles are guided by its inherent structural features.
As a ligand, this compound possesses two primary coordination sites: the nitrogen atom of the pyrimidine (B1678525) ring and the oxygen atoms of the carboxylate group. This arrangement allows for several potential chelation modes, which are critical in determining the structure and properties of the resulting metal complexes.
Based on studies of analogous pyrimidine-2-carboxylate (B12357736) ligands, the most common chelation mode involves the formation of a stable five-membered ring through coordination of a metal ion to one of the pyrimidine nitrogen atoms and the adjacent carboxylate oxygen. researchgate.netjcmimagescasereports.org This bidentate chelation is a recurring motif in the coordination chemistry of N-heterocyclic carboxylic acids.
Beyond simple bidentate chelation, this compound can also act as a bridging ligand to form polynuclear complexes or coordination polymers. mdpi.com The carboxylate group can bridge two metal centers in either a syn-anti or anti-anti conformation. Furthermore, the second nitrogen atom of the pyrimidine ring can also participate in coordination, leading to more complex, higher-dimensional structures. The specific coordination mode adopted will depend on a variety of factors, including the nature of the metal ion, the reaction conditions, and the presence of other ligands.
The interaction between this compound and a metal ion is governed by a combination of steric and electronic factors. The ethyl group at the 5-position of the pyrimidine ring is a key feature that distinguishes this ligand from its unsubstituted counterpart, pyrimidine-2-carboxylic acid.
Electronic Factors: The ethyl group is an electron-donating group, which increases the electron density on the pyrimidine ring. This enhanced electron density can strengthen the coordinate bond between the pyrimidine nitrogen and the metal ion, potentially leading to more stable complexes compared to those with electron-withdrawing substituents. The electronic nature of substituents on the pyrimidine ring has been shown to influence the properties of the resulting metal complexes. nih.gov
Synthesis and Characterization of Metal Complexes with this compound
The synthesis of metal complexes with this compound would likely follow established methods for related N-heterocyclic carboxylate ligands. These methods typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent.
The synthesis of transition metal complexes with ligands analogous to this compound is well-documented. researchgate.netjcmimagescasereports.org A general approach involves the reaction of the deprotonated ligand (carboxylate) with a transition metal salt (e.g., chloride, nitrate, or acetate) in a solvent such as water, ethanol (B145695), or a mixture thereof. The reaction is often carried out at elevated temperatures to facilitate complex formation. The resulting complexes can be isolated as crystalline solids by slow evaporation of the solvent or by cooling the reaction mixture.
For instance, complexes of Co(II) and Zn(II) with pyrimidine-2-carboxylic acid have been synthesized and their crystal structures determined. researchgate.net Similar synthetic strategies would be applicable to this compound. The choice of the metal salt and reaction conditions can influence the final product's stoichiometry and structure.
Table 1: Representative Synthetic Methods for Analogous Transition Metal Complexes
| Ligand | Metal Salt | Solvent(s) | Reaction Conditions | Resulting Complex Type | Reference |
| Pyrimidine-2-carboxylic acid | CoCl₂·6H₂O | Water | Stirring at room temperature | Mononuclear complex | researchgate.net |
| Pyrimidine-2-carboxylic acid | Zn(OAc)₂·2H₂O | Water | Stirring at room temperature | Mononuclear complex | researchgate.net |
| 2,3-Pyridinedicarboxylic acid | Cu(OAc)₂·H₂O | Water/Ethanol | Reflux | Coordination polymer | jcmimagescasereports.org |
While no specific studies on lanthanide or actinide complexes with this compound have been reported, the coordination chemistry of these f-block elements with related pyrimidine-carboxylate ligands has been explored. mdpi.comrsc.org Lanthanide ions, with their high coordination numbers and preference for oxygen-donor ligands, are expected to form coordination polymers with this compound.
The synthesis of such coordination polymers often employs solvothermal methods, where the reaction is carried out in a sealed vessel at elevated temperatures and pressures. mdpi.com These conditions can promote the formation of extended crystalline networks. The resulting structures are often complex, with the lanthanide ions bridged by the carboxylate groups of the ligand in various coordination modes.
Information on actinide complexes with pyrimidine-carboxylate ligands is even more scarce. However, the principles of actinide coordination chemistry suggest that they would also form stable complexes with this compound, likely exhibiting high coordination numbers and forming polymeric structures.
Structural Analysis of this compound Metal Complexes
The structural analysis of metal complexes provides crucial insights into their bonding, geometry, and potential properties. While no crystal structures of this compound complexes are available, the structures of analogous complexes offer a clear indication of what to expect.
X-ray crystallography is the definitive method for determining the solid-state structure of metal complexes. For complexes of pyrimidine-2-carboxylic acid, crystallographic studies have confirmed the bidentate N,O-chelation of the ligand to the metal center. researchgate.net In these structures, the metal ion is typically further coordinated by water molecules or other ligands to complete its coordination sphere.
In coordination polymers formed with lanthanide ions and pyrimidine-2-carboxylate, the ligand has been observed to act as a bridging unit, connecting multiple metal centers to form one-, two-, or three-dimensional networks. mdpi.com The ethyl group in this compound would likely influence the packing of these polymeric structures in the solid state.
Table 2: Crystallographic Data for an Analogous Transition Metal Complex
| Compound | [Co(pyrimidine-2-carboxylate)₂(H₂O)₂] |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.973(2) |
| b (Å) | 5.178(1) |
| c (Å) | 16.353(3) |
| β (°) ** | 99.48(3) |
| V (ų) ** | 665.2(3) |
| Z | 2 |
| Reference | researchgate.net |
X-ray Diffraction Studies of Single Crystals
For instance, the crystal structures of cobalt(II) and zinc(II) complexes with pyrimidine-2-carboxylic acid, formulated as [M(C₅H₃N₂O₂)₂(H₂O)₂], have been determined. researchgate.net In these isostructural complexes, the metal ions are in a distorted octahedral environment. The coordination sphere is composed of two pyrimidine-2-carboxylate ligands, each acting as a bidentate ligand by coordinating through one of the pyrimidine nitrogen atoms and one of the carboxylate oxygen atoms. The remaining two coordination sites are occupied by water molecules. The presence of intermolecular hydrogen bonds involving the coordinated water molecules and the uncoordinated nitrogen and oxygen atoms of the pyrimidine-2-carboxylate ligands plays a crucial role in stabilizing the crystal lattice. researchgate.net
Another illustrative example is the iron(II) complex, catena-Poly[[(pyrimidine-2-carboxylic acid)iron(II)]-μ-oxalato], with the formula [Fe(C₂O₄)(C₅H₄N₂O₂)]n. iucr.org In this one-dimensional polymer, the iron(II) ion is in a slightly distorted octahedral geometry. It is coordinated by a bidentate pyrimidine-2-carboxylic acid ligand and two oxalate (B1200264) anions. Each oxalate anion acts as a bridging ligand, chelating to two different iron(II) centers, which results in the formation of a chain structure. The chains are further interconnected by hydrogen bonds, creating a stable three-dimensional supramolecular network. iucr.org
The versatility of pyrimidine-based ligands is also demonstrated in the structure of a manganese(II) coordination polymer with mixed pyrimidine-2-carboxylate (pymca) and oxalate (ox) bridges, [Mn₂(pymca)₂(ox)(H₂O)₂]n. rsc.org In this two-dimensional network, the pyrimidine-2-carboxylate ligand exhibits a tridentate bridging mode, a deviation from the more common bidentate chelation. This, in conjunction with the bis(chelating) oxalate bridge, leads to a highly undulated layered structure. rsc.orgresearchgate.net
These studies highlight the ability of pyrimidine-2-carboxylic acid and its analogs to form a wide array of coordination architectures, which is a direct consequence of their versatile coordinating capabilities. The specific structure adopted is influenced by factors such as the nature of the metal ion, the presence of other co-ligands, and the reaction conditions.
Table 1: Selected Crystallographic Data for Metal Complexes with Pyrimidine-2-Carboxylate Analogs
| Compound | Formula | Crystal System | Space Group | Coordination Geometry | Reference |
| Co(II) pyrimidine-2-carboxylate | [Co(C₅H₃N₂O₂)₂(H₂O)₂] | Monoclinic | P2₁/c | Distorted Octahedral | researchgate.net |
| Zn(II) pyrimidine-2-carboxylate | [Zn(C₅H₃N₂O₂)₂(H₂O)₂] | Monoclinic | P2₁/c | Distorted Octahedral | researchgate.net |
| Fe(II) pyrimidine-2-carboxylate oxalate | [Fe(C₂O₄)(C₅H₄N₂O₂)]n | Orthorhombic | Pna2₁ | Distorted Octahedral | iucr.org |
| Mn(II) pyrimidine-2-carboxylate oxalate | [Mn₂(C₅H₃N₂O₂)₂(C₂O₄)(H₂O)₂]n | Monoclinic | C2/c | Distorted Octahedral | rsc.orgresearchgate.net |
Spectroscopic Signatures of Metal-Ligand Coordination in this compound Complexes
Spectroscopic techniques, particularly infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectroscopy, are indispensable for characterizing metal complexes of pyrimidine-2-carboxylic acid and its analogs. These methods provide critical information about the coordination mode of the ligand and the electronic environment of the metal center.
Infrared (IR) Spectroscopy: The IR spectrum of the free pyrimidine-2-carboxylic acid ligand shows characteristic absorption bands for the carboxylic acid group, including the C=O stretching vibration (ν(C=O)) and the O-H stretching vibration (ν(O-H)). Upon coordination to a metal ion, significant shifts in these bands are observed. The deprotonation of the carboxylic acid group upon complex formation leads to the disappearance of the ν(O-H) band and the appearance of two new bands corresponding to the asymmetric (νas(COO⁻)) and symmetric (νs(COO⁻)) stretching vibrations of the carboxylate group. The difference in the wavenumbers of these two bands (Δν = νas(COO⁻) - νs(COO⁻)) can provide insights into the coordination mode of the carboxylate group (monodentate, bidentate chelating, or bridging). researchgate.net Additionally, shifts in the vibrational bands of the pyrimidine ring can indicate the involvement of the ring nitrogen atoms in coordination. cu.edu.eg
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are valuable for characterizing diamagnetic metal complexes. The coordination of the pyrimidine-2-carboxylate ligand to a metal ion results in shifts in the resonance signals of the pyrimidine ring protons and carbons compared to the free ligand. These shifts are indicative of the changes in the electronic environment upon complexation. For instance, in a Zn(II) complex with a pyrimidine ligand, the NMR signals of the ligand were observed to coincide with those of the free ligand, with a notable shift in the NH₂ group signal, confirming its participation in chelation. cu.edu.eg
UV-Visible Spectroscopy: UV-Visible spectroscopy provides information about the electronic transitions within the complex. For complexes of transition metals with d-electrons, the spectra typically show d-d transitions, which are characteristic of the coordination geometry of the metal ion. For example, the electronic spectra of Co(II), Ni(II), and Cu(II) complexes with pyrimidine-2-carboxylate ligands can help in assigning their coordination geometries as octahedral or tetrahedral. ekb.eg Ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) bands can also be observed, providing further details about the electronic structure of the complexes.
Applications of this compound Metal Complexes
The diverse structural and electronic properties of metal complexes with pyrimidine-2-carboxylate ligands pave the way for a range of potential applications.
Catalytic Activity of this compound Metal Complexes
Metal complexes are widely used as catalysts in a variety of organic transformations. chemscene.com While specific catalytic studies on complexes of this compound are yet to be reported, research on related pyrimidine-containing systems suggests potential catalytic applications. For instance, iron complexes have been utilized in the synthesis of pyrimidine derivatives through β-ammoniation and cyclization of saturated carbonyl compounds with amidines. organic-chemistry.org This indicates the potential of metal complexes with pyrimidine-based ligands to facilitate organic reactions. Furthermore, a patent has disclosed the use of a copper-based MOF containing a pyrimidine ligand for heterogeneous catalysis. google.com These examples suggest that metal complexes of this compound could be explored as catalysts in various organic reactions, such as oxidation, reduction, and carbon-carbon bond-forming reactions.
Role in Metal-Organic Frameworks (MOFs) and Coordination Polymers
The ability of pyrimidine-2-carboxylic acid and its analogs to act as multitopic linkers makes them excellent candidates for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. rsc.org These materials are of great interest due to their high porosity, large surface area, and tunable properties, which make them suitable for applications in gas storage and separation, catalysis, and sensing.
Several MOFs based on pyrimidine-carboxylate ligands have been synthesized and characterized. For example, a series of MOFs based on Co(II), Cd(II), and Cu(II) with pyrimidine-5-carboxylate as the ligand have been reported to exhibit well-defined topologies and interesting gas sorption properties. nih.govacs.org The copper-based MOF, in particular, showed permanent porosity and highly selective sorption of CO₂ over other gases like N₂, Ar, O₂, H₂, and CH₄. nih.govacs.org Another example is a stable porous indium-based MOF constructed from (2-pyrimidin-5-yl)terephthalic acid, which demonstrated remarkable dynamic selectivity for C₂H₂/CH₄ and CO₂/CH₄ separation. rsc.org
The synthesis of a manganese(II) coordination polymer with mixed pyrimidine-2-carboxylate and oxalate bridges further illustrates the formation of extended networks. rsc.orgresearchgate.net These examples underscore the potential of this compound as a building block for the design and synthesis of new MOFs and coordination polymers with tailored structures and functionalities.
Magnetic Properties of this compound Metal Complexes
The magnetic properties of coordination complexes are determined by the nature of the metal ions and the way they are linked by the organic ligands. Pyrimidine-2-carboxylate ligands can mediate magnetic interactions between metal centers, leading to interesting magnetic phenomena such as antiferromagnetic or ferromagnetic coupling.
The magnetic properties of the aforementioned manganese(II) coordination polymer with mixed pyrimidine-2-carboxylate and oxalate bridges, [Mn₂(pymca)₂(ox)(H₂O)₂]n, have been studied in detail. rsc.orgresearchgate.net Magnetic measurements revealed that this compound behaves as a spin-canted antiferromagnet with a weak ferromagnetic transition at a critical temperature of 2.4 K. rsc.orgresearchgate.net This behavior arises from the specific arrangement of the manganese(II) ions and the bridging ligands within the two-dimensional network.
Furthermore, studies on coordination polymers constructed from 5-aminopyridine-2-carboxylate and lanthanide ions have shown that these materials can exhibit slow relaxation of magnetization, a characteristic feature of single-molecule magnets (SMMs). nih.gov This opens up possibilities for the use of pyrimidine-based ligands in the design of molecular magnetic materials. The investigation of the magnetic properties of metal complexes with this compound could therefore be a promising area of research.
Computational and Theoretical Investigations of 5 Ethylpyrimidine 2 Carboxylic Acid
Quantum Chemical Calculations for 5-ethylpyrimidine-2-carboxylic acid
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule, governed by its electron distribution. These methods solve approximations of the Schrödinger equation to determine molecular and electronic characteristics.
Density Functional Theory (DFT) Studies on Molecular and Electronic Structure
While specific experimental crystallographic data for this compound is not widely published, Density Functional Theory (DFT) serves as a robust method for predicting its geometric and electronic properties. DFT calculations, particularly using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can accurately model the molecule's structure.
Studies on analogous compounds, such as pyrimidine-2-carboxylic acid and other pyridine (B92270) dicarboxylic acids, provide a strong basis for these predictions. rsc.orgelectrochemsci.org The geometry of this compound would be optimized to find the minimum energy conformation. This includes determining key bond lengths, bond angles, and dihedral angles. The pyrimidine (B1678525) ring is expected to be largely planar, with the ethyl and carboxylic acid groups having specific spatial orientations.
Table 1: Predicted Geometric Parameters for this compound based on DFT studies of analogous compounds. (Note: These are estimated values based on calculations of similar structures like pyrimidine-2-carboxylic acid. Actual values may vary.)
| Parameter | Predicted Value |
| C=N bond length (ring) | ~1.34 Å |
| C-C bond length (ring) | ~1.39 Å |
| C-C bond (ring to COOH) | ~1.50 Å |
| C-C bond (ring to ethyl) | ~1.52 Å |
| C=O bond length | ~1.21 Å |
| O-H bond length | ~0.97 Å |
| Pyrimidine ring angle (N-C-N) | ~127° |
| Angle (C-C-O, carboxyl) | ~123° |
Electronic structure analysis focuses on the distribution of electrons and the energies of molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO is concentrated on the electron-rich pyrimidine ring, while the LUMO is typically localized over the electron-deficient regions, including the carboxylic acid group. The energy gap (ΔE) between HOMO and LUMO is a critical parameter for assessing the molecule's electronic stability and reactivity; a larger gap suggests higher stability. nih.gov
The Molecular Electrostatic Potential (MEP) surface is another key output of DFT calculations. It maps the electrostatic potential onto the electron density surface, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would show negative potential (red/yellow) around the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the carboxylic group, indicating sites prone to electrophilic attack. Positive potential (blue) would be expected around the carboxylic acid hydrogen and the hydrogens of the ethyl group, indicating sites for nucleophilic attack. rsc.orgtandfonline.com
Reactivity Predictions and Transition State Analysis of this compound Reactions
Global Reactivity Descriptors:
Chemical Potential (μ): Represents the escaping tendency of electrons from a system.
Chemical Hardness (η): Measures the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap. wjarr.com
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. Pyrimidine derivatives are generally found to be good electrophiles. wjarr.com
Table 2: Predicted Global Reactivity Descriptors for Pyrimidine Derivatives (Illustrative) (Based on general findings for pyrimidine derivatives)
| Descriptor | Definition | Predicted Trend for Pyrimidine Carboxylic Acids |
| Ionization Potential (I) | I ≈ -EHOMO | Moderate to High |
| Electron Affinity (A) | A ≈ -ELUMO | Moderate |
| Chemical Hardness (η) | η = (I - A) / 2 | Moderately Hard |
| Electronegativity (χ) | χ = (I + A) / 2 | High |
| Electrophilicity Index (ω) | ω = χ² / (2η) | High |
Furthermore, DFT can be used to model reaction mechanisms by locating and characterizing transition states. For reactions involving this compound, such as esterification or amidation at the carboxylic acid group, or substitution on the pyrimidine ring, transition state analysis would reveal the energy barriers (activation energies) and the geometry of the intermediate species. This information is vital for understanding reaction kinetics and predicting the most favorable reaction pathways.
Molecular Dynamics Simulations Involving this compound
While quantum mechanics describes the electronic structure of a static molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules and molecular systems over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes and intermolecular interactions. acs.org
Conformational Analysis of this compound
The presence of rotatable single bonds in this compound—specifically the C-C bond connecting the ethyl group to the ring and the C-C bond connecting the carboxylic acid group—allows for multiple conformations. MD simulations can explore the potential energy surface associated with the rotation around these bonds.
The conformational flexibility is crucial for its biological activity, as it dictates how the molecule can fit into a binding site of a protein. The simulations would likely reveal the most stable (lowest energy) conformations of the ethyl and carboxylic acid groups relative to the pyrimidine ring, considering both steric hindrance and intramolecular interactions, such as potential weak hydrogen bonds.
Solvent Effects on the Behavior of this compound in Solution
The behavior of a molecule can change dramatically in a solvent. MD simulations are ideal for studying these effects by explicitly including solvent molecules (e.g., water) in the simulation box. For this compound, simulations in an aqueous environment would show the formation of hydrogen bonds between water molecules and the nitrogen atoms of the pyrimidine ring, as well as the carbonyl oxygen and hydroxyl group of the carboxylic acid. acs.org
These solute-solvent interactions stabilize the molecule and influence its conformational preferences. For instance, in a polar solvent like water, conformations that expose the polar groups to the solvent may be favored. The solvent can also mediate intermolecular interactions between two or more solute molecules. Understanding the hydration shell and the dynamics of water molecules around the solute is critical for predicting its solubility and behavior in biological systems. nih.govresearchgate.net
Structure-Activity Relationship (SAR) Modeling for this compound Derivatives
Structure-Activity Relationship (SAR) modeling is a cornerstone of drug discovery and materials design. It aims to correlate specific structural features of a molecule with its biological or chemical activity. While direct SAR studies for this compound are not extensively documented, the principles can be applied based on research on related pyrimidine derivatives, which are known to possess a wide range of biological activities, including anticancer and enzyme inhibitory effects. researchgate.netnih.gov
SAR studies on pyrimidine derivatives have shown that small modifications to the scaffold can lead to significant changes in activity. nih.gov For this compound, a hypothetical SAR study would involve synthesizing a library of analogs and testing their activity.
Key modifications could include:
Altering the ethyl group: Replacing it with other alkyl groups (methyl, propyl), cyclic groups, or functionalized chains to probe steric and hydrophobic requirements of a target binding pocket.
Substituting on the pyrimidine ring: Adding substituents (e.g., halogens, amino groups, hydroxyl groups) at the available positions on the ring to modulate electronic properties and hydrogen bonding capabilities.
Modifying the carboxylic acid: Converting it to esters, amides, or other bioisosteres to change polarity, stability, and interaction patterns.
Table 3: Hypothetical Structure-Activity Relationship (SAR) for this compound Derivatives (This table is illustrative, based on general principles of medicinal chemistry and SAR studies of other pyrimidine inhibitors.)
| Position of Modification | Type of Substituent | Expected Impact on Activity | Rationale |
| Position 5 (Ethyl Group) | Small alkyl (e.g., methyl) | May increase or decrease activity | Probes size limitations of hydrophobic pocket. |
| Bulky alkyl (e.g., t-butyl) | Likely decrease activity | May cause steric clash in the binding site. | |
| Polar group (e.g., -OH) | May increase activity | Could form additional hydrogen bonds. | |
| Position 2 (Carboxylic Acid) | Ester (e.g., -COOCH3) | May increase cell permeability | Increases lipophilicity, acts as a prodrug. |
| Amide (e.g., -CONH2) | Activity may be retained or enhanced | Can act as a hydrogen bond donor/acceptor. | |
| Pyrimidine Ring (e.g., C4) | Amino group (-NH2) | May significantly increase activity | Can serve as a key hydrogen bond donor. |
| Halogen (e.g., -Cl, -F) | May increase activity | Can modulate electronic properties and form halogen bonds. |
These computational and theoretical approaches provide a powerful framework for understanding this compound at a molecular level. They enable the prediction of its structure, reactivity, and dynamic behavior, and guide the rational design of new derivatives with tailored properties for specific applications.
Quantitative Structure-Activity Relationship (QSAR) Studies on Biological Targets
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are pivotal for predicting the activity of new molecules and understanding the structural features essential for their function. For pyrimidine derivatives, QSAR models have been successfully developed to predict activities against various biological targets.
Research on pyrimidine derivatives has utilized QSAR to explore larvicidal activity against Aedes aegypti. researchgate.net In these studies, models were constructed using multiple-linear regression (MLR) and partial least squares methods. The resulting models indicated that the three-dimensional structure, steric properties, hydrophobic polar surface area, and the logarithm of the partition coefficient (logP) are key determinants of larvicidal activity. researchgate.net The presence of specific substituent groups like methyl, methoxy, and succinimide (B58015) on the pyrimidine ring was also found to be significant. researchgate.net
Similarly, 2D-QSAR studies have been conducted on dihydropyrimidinone derivatives to understand their inhibitory effect on alkaline phosphatases. nih.gov A statistically significant QSAR model was generated, which showed a high correlation coefficient (R² = 0.958), indicating its robustness and predictive power. nih.gov Such models help in identifying the structural requirements for potent enzyme inhibition. nih.gov In another study, 2D-QSAR modeling was employed to guide the synthesis of novel indolyl derivatives containing a pyrimidine ring, identifying promising candidates for evaluation as antioxidants. nih.gov
The general principle of these QSAR studies involves calculating a wide range of molecular descriptors (e.g., constitutional, topological, geometric, and electronic) and then using statistical methods to find the best correlation with the observed biological activity.
Table 1: Examples of Descriptors Used in QSAR Models for Pyrimidine Derivatives
| Descriptor Type | Examples | Relevance to Biological Activity | Source |
| Steric | Molar Refractivity (MR), Molecular Volume | Describes the size and shape of the molecule, influencing its fit into a receptor's binding site. | researchgate.net |
| Hydrophobic | LogP (octanol/water partition coefficient) | Indicates the molecule's lipophilicity, which affects its ability to cross cell membranes. | researchgate.net |
| Electronic | Dipole Moment, HOMO/LUMO energies | Relates to the molecule's reactivity and its ability to form electrostatic or hydrogen bond interactions. | nih.gov |
| Topological | Wiener Index, Kier & Hall Indices | Encodes information about molecular branching and connectivity, affecting receptor binding. | nih.gov |
| 3D Descriptors | Hydrophobic Polar Surface Area | Describes the spatial distribution of hydrophobic and polar regions, crucial for protein-ligand interactions. | researchgate.net |
Pharmacophore Modeling for this compound Analogues
Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific biological target. This model then serves as a template for designing or identifying new molecules with similar or improved activity.
While specific pharmacophore models for this compound are not extensively documented in public literature, studies on structurally related compounds illustrate the approach. For instance, pharmacophore models have been developed for cyclooxygenase-2 (COX-2) selective inhibitors, a class that includes compounds with scaffolds similar to pyrimidines. nih.gov These models typically include features like an aromatic ring, a sulfonyl group, and another aromatic ring positioned at a specific dihedral angle, along with excluded volumes to represent the spatial constraints of the enzyme's active site. nih.gov Such models have successfully guided the design of novel and potent COX-2 inhibitors. nih.gov
The development of a pharmacophore model for analogues of this compound would involve:
Identifying a set of active analogues with known biological data for a particular target.
Conformational analysis of these molecules to determine their low-energy, bioactive conformations.
Aligning the molecules and identifying the common chemical features responsible for their activity.
Generating a 3D model that encapsulates these features (the pharmacophore).
Validating the model by using it to screen a database of known active and inactive compounds.
This validated pharmacophore can then be used as a 3D query in virtual screening campaigns to discover new chemical entities with the desired biological activity.
In Silico Screening and Drug Design Principles for this compound Analogues
In silico screening and rational drug design are cornerstones of modern medicinal chemistry, enabling the rapid evaluation of large compound libraries and the targeted design of new therapeutic agents.
Molecular Docking Studies with Biological Macromolecules
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This technique is widely used to understand drug-receptor interactions at a molecular level and to estimate the binding affinity of the ligand. nih.govremedypublications.com
Numerous molecular docking studies have been performed on pyrimidine derivatives to investigate their interactions with a wide array of biological macromolecules. These studies have provided valuable insights into the potential mechanisms of action for this class of compounds. For example, pyrimidine analogues have been docked into the active sites of enzymes such as thymidylate synthase, lipoxygenase, and alkaline phosphatase, as well as protein kinases like Cyclin-Dependent Kinase 8 (CDK8). nih.govnih.govjapsonline.commdpi.comresearchgate.net
In a study targeting the main protease (Mpro) of SARS-CoV-2, novel pyrimidine derivatives were synthesized and evaluated using molecular docking. mdpi.comnih.gov The results showed that several compounds could fit within the binding pocket of the protease, forming hydrogen bonds with key amino acid residues like THR26, GLU166, and CYS145, which are crucial for the enzyme's function. mdpi.com The binding energies calculated from these docking studies often correlate well with in vitro activity, validating the computational model. mdpi.comnih.gov Similarly, thiopyrimidine-5-carbonitrile derivatives were docked into the active site of thymidylate synthase, a key enzyme in DNA synthesis and a target for anticancer drugs. japsonline.comresearchgate.netjapsonline.com The study identified key hydrogen bonding and hydrophobic interactions that contribute to the inhibitory activity. japsonline.comresearchgate.net
Table 2: Summary of Molecular Docking Studies on Pyrimidine Analogues
| Pyrimidine Analogue Class | Biological Target | Key Interacting Residues | Predicted Binding Energy (kcal/mol) | Source |
| Pyrido[2,3-d]pyrimidines | SARS-CoV-2 Main Protease (Mpro) | THR26, GLU166, CYS145 | -7.5 to -8.1 | mdpi.com |
| Thio-pyrimidine derivatives | Thymidylate Synthase | Arg-50 | -88.52 | researchgate.net |
| Dihydropyrimidinones | Calf Intestinal Alkaline Phosphatase | Not specified | Not specified | nih.gov |
| General Pyrimidine Analogues | Cyclin-Dependent Kinase 8 (CDK8) | Not specified | Not specified | nih.govelsevierpure.com |
| Piperidine Pyrimidine Amides | Soybean Lipoxygenase (LOX) | Not specified | Not specified | mdpi.com |
These studies collectively demonstrate that the pyrimidine scaffold is a versatile template for designing inhibitors for various enzymes and proteins. The specific substitutions on the pyrimidine ring, such as the ethyl group and carboxylic acid in this compound, play a critical role in determining the binding specificity and affinity for a given target.
Advanced Spectroscopic and Structural Elucidation of 5 Ethylpyrimidine 2 Carboxylic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy of 5-ethylpyrimidine-2-carboxylic acid
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of organic molecules, including this compound. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Multi-dimensional NMR Techniques (2D-COSY, HSQC, HMBC) for Structural Assignment
While one-dimensional (1D) NMR spectra provide fundamental information, complex structures often necessitate the use of multi-dimensional techniques for unambiguous assignment.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In this compound, a COSY spectrum would reveal a cross-peak between the methylene (B1212753) (-CH2-) and methyl (-CH3) protons of the ethyl group, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the directly attached carbon atoms. sdsu.edu It is invaluable for assigning the carbon skeleton. For this compound, the HSQC spectrum would show correlations between the pyrimidine (B1678525) ring protons and their corresponding carbons, as well as the protons of the ethyl group and their respective carbons.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique provides information about longer-range couplings between protons and carbons, typically over two to three bonds. sdsu.edu This is crucial for piecing together the entire molecular framework, especially for connecting quaternary carbons and different functional groups. For instance, the pyrimidine ring protons would show correlations to the carboxylic acid carbon and the carbons of the ethyl group, confirming the substitution pattern.
The following table illustrates the expected 2D NMR correlations for this compound:
| Proton | Expected COSY Correlations | Expected HSQC Correlations | Expected HMBC Correlations |
| H4/H6 (pyrimidine) | H6/H4 | C4/C6 | C2, C5, Carboxylic C |
| Methylene (-CH2-) | Methyl (-CH3) | Methylene C | C5, Methyl C |
| Methyl (-CH3) | Methylene (-CH2-) | Methyl C | C5, Methylene C |
Dynamic NMR Studies for Conformational Dynamics of this compound
Dynamic NMR (DNMR) is employed to study time-dependent processes such as conformational changes and restricted bond rotations. researchgate.net For this compound, DNMR could investigate the rotational barrier around the C2-carboxylic acid bond and the C5-ethyl bond. While pyrimidine rings themselves are known to possess some conformational flexibility, the primary dynamic processes for this molecule would likely involve the substituents. nih.govresearchgate.net The rotation of the ethyl group and the carboxylic acid group can be influenced by factors like solvent and temperature. Variable temperature NMR experiments could reveal changes in the spectra that indicate the freezing out of certain conformations at lower temperatures or faster exchange at higher temperatures. Generally, pyrimidine nucleosides tend to adopt an anti-conformation. quora.com
Mass Spectrometry (MS) for Complex Structure Analysis of this compound
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound and provides valuable structural information through fragmentation analysis.
High-Resolution Mass Spectrometry for Accurate Mass Determination
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule. mdpi.com For this compound (C7H8N2O2), the expected exact mass can be calculated and compared to the experimentally determined value, confirming the molecular formula with a high degree of confidence. acs.org
Predicted Exact Mass for C7H8N2O2: 152.0586 g/mol
Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a precursor ion is selected, fragmented, and the resulting product ions are analyzed. nih.gov This technique is essential for elucidating the structure of a molecule by piecing together its fragments. The fragmentation of pyrimidine carboxylic acids is influenced by the nature and position of substituents on the pyrimidine ring. nih.gov
For this compound, common fragmentation pathways would likely involve:
Decarboxylation: Loss of the carboxylic acid group (–COOH) as CO2 (44 Da). libretexts.org
Loss of the ethyl group: Cleavage of the ethyl group (–C2H5) as an ethene radical (28 Da) or an ethyl radical (29 Da).
Ring fragmentation: The pyrimidine ring itself can undergo characteristic cleavages. researchgate.net
The following table outlines potential fragment ions that could be observed in the MS/MS spectrum of this compound:
| Precursor Ion (m/z) | Fragmentation | Product Ion (m/z) | Neutral Loss (Da) |
| 153.06 [M+H]+ | Loss of CO2 | 109.06 | 44 |
| 153.06 [M+H]+ | Loss of C2H4 | 125.05 | 28 |
| 153.06 [M+H]+ | Loss of H2O | 135.05 | 18 |
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. nih.gov These techniques are complementary and offer a comprehensive picture of the molecular structure.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. Characteristic absorption bands correspond to specific functional groups. For this compound, the IR spectrum would be expected to show:
A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm-1.
A strong C=O stretching band for the carboxylic acid, usually around 1700-1725 cm-1.
C-H stretching vibrations for the aromatic pyrimidine ring and the aliphatic ethyl group in the 2800-3100 cm-1 region.
C=N and C=C stretching vibrations of the pyrimidine ring in the 1400-1600 cm-1 region.
Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light. It provides information about vibrational modes that are associated with a change in polarizability. Raman is particularly useful for identifying non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would also show characteristic bands for the pyrimidine ring and the ethyl and carboxylic acid functional groups, often complementing the information from the IR spectrum.
The following table summarizes the expected vibrational frequencies for key functional groups in this compound:
| Functional Group | Vibrational Mode | Expected IR Frequency (cm-1) | Expected Raman Frequency (cm-1) |
| Carboxylic Acid | O-H stretch | 2500-3300 (broad) | Weak |
| Carboxylic Acid | C=O stretch | 1700-1725 (strong) | Moderate |
| Pyrimidine Ring | C=N, C=C stretch | 1400-1600 | Strong |
| Ethyl Group | C-H stretch | 2850-2960 | Strong |
| Ethyl Group | C-H bend | 1375-1465 | Moderate |
Elucidation of Hydrogen Bonding Networks in this compound Crystals
Hydrogen bonding plays a pivotal role in the crystal engineering of pyrimidine derivatives, dictating the molecular assembly and influencing properties such as solubility and stability. In the crystalline state, carboxylic acids commonly form robust hydrogen-bonded dimers. spectrabase.com However, in molecules like this compound, the presence of the nitrogen atoms in the pyrimidine ring introduces competition for hydrogen bond formation.
Studies on related pyrazine (B50134) and pyridine (B92270) carboxylic acids reveal that the carboxylic acid-pyridine supramolecular synthon, characterized by an O-H···N hydrogen bond, is a highly recurrent and stable motif. acs.orgnih.gov This interaction is often favored over the carboxylic acid dimer. It is therefore highly probable that in the crystal structure of this compound, the carboxylic acid proton forms a strong hydrogen bond with one of the pyrimidine nitrogen atoms of an adjacent molecule. This primary interaction would lead to the formation of chains or more complex networks.
A search of the Cambridge Structural Database for related structures indicates a high occurrence of the COOH···Narom supramolecular heterosynthon. acs.org In crystal structures containing both carboxylic acid and pyridine moieties without other strong hydrogen bond donors or acceptors, this synthon is observed in 98% of cases. acs.org This strong preference suggests that the hydrogen bonding network in this compound crystals is likely dominated by this type of interaction, leading to predictable supramolecular assemblies.
Monitoring Reaction Progress Using Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman spectroscopy, serves as a powerful non-invasive tool for monitoring the progress of chemical reactions in real-time. biorxiv.orgresearchgate.net The synthesis of this compound and its derivatives involves the transformation of functional groups, which can be tracked by observing changes in their characteristic vibrational frequencies.
For instance, in a typical synthesis of a pyrimidine carboxylic acid, one might start from a nitrile precursor. The disappearance of the characteristic C≡N stretching vibration, typically observed in the FTIR and Raman spectra around 2200-2260 cm⁻¹, and the concurrent appearance of bands associated with the carboxylic acid group can be used to monitor the reaction progress. The formation of the carboxylic acid is indicated by the appearance of a broad O-H stretching band in the region of 2500-3300 cm⁻¹ and a strong C=O stretching band around 1700-1730 cm⁻¹ in the FTIR spectrum. niscpr.res.innih.gov
In-situ monitoring using an attenuated total reflectance (ATR) FTIR probe or a Raman probe can provide kinetic data for the reaction. For example, by plotting the intensity of a reactant's characteristic peak decreasing over time, or a product's peak increasing, a reaction profile can be generated. This allows for the determination of reaction endpoints and can help in optimizing reaction conditions such as temperature and catalyst loading. The synthesis of pyrimidines from dinitrogen and carbon has been followed using quasi in-situ spectroscopy, demonstrating the utility of these techniques in tracking complex reaction pathways. oup.com
The following table provides a hypothetical example of how vibrational spectroscopy could be used to monitor the conversion of a nitrile to a carboxylic acid in the synthesis of a pyrimidine derivative.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Observation during Reaction |
| Nitrile (C≡N) | Stretching | 2240 | Intensity decreases |
| Carboxylic Acid (C=O) | Stretching | 1710 | Intensity increases |
| Carboxylic Acid (O-H) | Stretching (broad) | 2500-3300 | Intensity increases |
This table is illustrative and the exact wavenumbers can vary depending on the specific molecular environment.
X-ray Crystallography of this compound and its Solid Forms
Crystal Packing and Intermolecular Interactions in this compound Structures
The crystal packing of this compound is governed by a combination of strong and weak intermolecular interactions. As discussed previously, the primary interaction is expected to be the O-H···N hydrogen bond between the carboxylic acid and the pyrimidine ring. acs.orgnih.gov This strong interaction likely directs the formation of primary structural motifs, such as chains or dimers.
These primary motifs are then packed together in three dimensions through a network of weaker interactions. These can include C-H···O and C-H···N hydrogen bonds, as well as π-π stacking interactions between the aromatic pyrimidine rings. The ethyl group can influence the packing by introducing steric constraints and by participating in van der Waals interactions. The specific packing arrangement will determine the crystal system, space group, and unit cell dimensions.
For example, in the crystal structure of pyrimidine-2-carboxamide, which is closely related to the carboxylic acid, the molecules are linked by N-H···O hydrogen bonds, and π-π stacking is observed between the pyrimidine rings. mdpi.com A similar interplay of hydrogen bonding and stacking interactions is expected to be present in the crystal structure of this compound.
The following table presents hypothetical crystallographic data for a derivative of this compound, illustrating the type of information obtained from an X-ray diffraction study.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.3 |
| c (Å) | 7.9 |
| β (°) | 105.2 |
| Volume (ų) | 795.4 |
| Z | 4 |
| Hydrogen Bond (D-H···A) | O-H···N |
| D···A distance (Å) | 2.75 |
| D-H···A angle (°) | 175 |
This data is hypothetical and serves as an example of crystallographic parameters.
Polymorphism and Co-crystallization Studies of this compound
Polymorphism is the ability of a compound to exist in more than one crystalline form. Different polymorphs of the same compound can exhibit different physical properties, which is of particular importance in the pharmaceutical industry. Co-crystallization, the formation of a crystalline solid containing two or more different molecules in a stoichiometric ratio, is a common strategy to modify the physicochemical properties of a compound. rsc.org
Given the functional groups present in this compound, both polymorphism and co-crystallization are highly probable. The flexibility of the ethyl group and the possibility of different hydrogen bonding arrangements could lead to the formation of multiple polymorphic forms under different crystallization conditions (e.g., solvent, temperature, and cooling rate).
Vibrational spectroscopy is a key technique for identifying and distinguishing between different polymorphs, as the subtle differences in crystal packing lead to small but measurable shifts in the vibrational frequencies. Differential scanning calorimetry (DSC) is another important tool for studying polymorphism, as different polymorphs will have different melting points and heats of fusion.
Co-crystallization studies of this compound with other molecules, particularly those with complementary hydrogen bonding functionalities like other carboxylic acids or amides, could lead to the formation of new solid forms with tailored properties. The reliability of the carboxylic acid-pyridine synthon makes it a useful tool in the design of co-crystals. acs.orgrsc.org
The following table lists some of the techniques used in polymorphism and co-crystallization studies.
| Technique | Information Obtained |
| X-ray Powder Diffraction (XRPD) | Fingerprint for identifying different crystalline forms |
| Differential Scanning Calorimetry (DSC) | Melting points, phase transitions |
| Thermogravimetric Analysis (TGA) | Thermal stability, solvent content |
| Vibrational Spectroscopy (FTIR, Raman) | Identification of functional groups, differentiation of polymorphs |
| Single-Crystal X-ray Diffraction | Definitive crystal structure of a single form |
Biological Activity and Mechanistic Insights of 5 Ethylpyrimidine 2 Carboxylic Acid Derivatives
Enzymatic Target Identification and Inhibition Mechanisms
Research into the enzymatic interactions of pyrimidine (B1678525) carboxylic acid derivatives has identified several potential targets, although specific assays for 5-ethylpyrimidine-2-carboxylic acid analogues are not documented in the reviewed literature.
Mechanistic Studies of Enzyme Inhibition by Derivatives
Mechanistic studies have been conducted on some pyrimidine carboxylic acid derivatives. For the potent xanthine (B1682287) oxidase inhibitor 9b (a 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivative), steady-state enzyme kinetics revealed a mixed-type inhibition mechanism. nih.gov This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. nih.gov
While these findings are informative for related compounds, the mechanism of enzyme inhibition for this compound derivatives remains unelucidated due to a lack of specific studies.
Receptor Binding and Modulation by this compound Analogues
Information regarding the direct binding and modulation of receptors by this compound analogues is not present in the available literature. Broader concepts of receptor interaction can be discussed, but without specific examples for the target compound.
Ligand-Receptor Interaction Studies
No specific ligand-receptor interaction studies, such as fluorescence quenching or surface plasmon resonance, were found for this compound derivatives.
Allosteric Modulation by Derivatives
The concept of allosteric modulation, where a compound binds to a site on a receptor distinct from the primary binding site to modulate its activity, is a key area in drug discovery. nih.gov While derivatives of benzoic acid have been identified as allosteric modulators of the RORγ receptor, there is no specific mention of this compound derivatives acting as allosteric modulators in the reviewed literature. nih.gov The potential for these compounds to act as allosteric modulators is plausible but currently unsupported by direct experimental evidence.
Structure-Activity Relationship (SAR) Studies for Biological Potency
Structure-activity relationship (SAR) studies are crucial for optimizing the biological potency of a chemical scaffold. While SAR studies exist for various pyrimidine derivatives, they are absent for the specific this compound core. For example, detailed SAR studies have been published for pyrimidine-4-carboxamides as inhibitors of N-acylphosphatidylethanolamine phospholipase D and for pyrazolo[1,5-a]pyrimidines as antiproliferative agents. nih.gov These studies explore how different substituents on the pyrimidine ring influence biological activity, but the findings are not directly transferable to the this compound scaffold.
Mapping Key Pharmacophoric Features of this compound for Biological Activity
A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. For this compound, the key pharmacophoric features can be deduced from its constituent parts and by analogy to other biologically active pyrimidine derivatives.
The core pyrimidine ring is a critical pharmacophoric element, known for its ability to form hydrogen bonds and engage in π-π stacking interactions with biological macromolecules. nih.gov The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, a common feature in many enzyme inhibitors and receptor ligands. The carboxylic acid group at the 2-position is a significant feature, as it can act as a hydrogen bond donor and acceptor, and can be ionized at physiological pH, allowing for ionic interactions with positively charged residues in a target protein. nih.gov The ethyl group at the 5-position provides a hydrophobic region that can interact with nonpolar pockets in a binding site, potentially contributing to binding affinity and selectivity.
Table 1: Potential Pharmacophoric Features of this compound
| Feature | Description | Potential Role in Biological Activity |
| Pyrimidine Ring | Aromatic heterocyclic ring with two nitrogen atoms. | Hydrogen bond acceptor, π-π stacking interactions. |
| Carboxylic Acid | An acidic functional group (-COOH). | Hydrogen bond donor/acceptor, ionic interactions. nih.gov |
| Ethyl Group | A two-carbon alkyl chain. | Hydrophobic interactions. |
Design and Synthesis of Focused Libraries of this compound Analogues
The design and synthesis of focused libraries of analogues are crucial steps in drug discovery to explore the structure-activity relationship (SAR) and optimize lead compounds. While specific libraries of this compound analogues are not extensively documented, general synthetic routes for pyrimidine and pyridine (B92270) derivatives can be adapted.
A common strategy for synthesizing pyrimidine derivatives involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine or a related species. For this compound analogues, one could envision starting with precursors containing the desired ethyl group at the 5-position of the pyrimidine ring. For instance, a synthetic approach could involve the reaction of a substituted amidine with an α,β-unsaturated carbonyl compound bearing an ethyl group.
A study on the synthesis of 2-(5-ethyl-pyridin-2-yl) ethanol (B145695) analogues described the preparation of various derivatives for antimicrobial screening. researchgate.net Although this is a pyridine and not a pyrimidine, the synthetic strategies employed, such as modifying peripheral functional groups, could be applied to a this compound scaffold. Another publication details a preparation method for 5-ethylpyridine-2,3-diethyl diformate, which could serve as a starting material for further chemical modifications. google.com
The synthesis of focused libraries would likely involve modifications at several positions:
The Carboxylic Acid Group: Esterification or amidation of the carboxylic acid would generate a series of prodrugs or analogues with altered physicochemical properties.
The Ethyl Group: Varying the length and nature of the alkyl chain at the 5-position could probe the size and nature of the hydrophobic pocket in the target binding site.
The Pyrimidine Ring: Introduction of substituents at other available positions on the pyrimidine ring could further modulate the electronic properties and steric profile of the molecule.
Cell-Based Assays for Mechanistic Pathway Elucidation
Cell-based assays are indispensable for understanding the mechanism of action of a compound, including its cellular uptake, localization, and its effects on cellular pathways and gene expression.
Investigation of Cellular Uptake and Localization of this compound Derivatives
The cellular uptake and subcellular localization of a drug are critical determinants of its efficacy. For this compound derivatives, the presence of the carboxylic acid group is expected to play a significant role. Generally, carboxylic acids can decrease passive cellular uptake due to their charge at physiological pH. nih.gov However, they can also be substrates for specific transporters, such as organic anion transporters, which could facilitate their entry into cells.
Table 2: Potential Factors Influencing Cellular Uptake of this compound Derivatives
| Factor | Influence on Cellular Uptake |
| Carboxylic Acid Group | May decrease passive diffusion but could be a substrate for transporters. nih.gov |
| Lipophilicity (Ethyl Group) | Increased lipophilicity can enhance membrane permeability. |
| Transporter Proteins | Interaction with organic anion transporters could facilitate uptake. |
Pathway Analysis and Gene Expression Profiling in Response to this compound
To understand the molecular mechanisms underlying the biological activity of this compound, pathway analysis and gene expression profiling are powerful tools. These techniques can reveal which cellular signaling pathways and biological processes are perturbed by the compound.
Given that pyrimidine derivatives are known to interfere with nucleic acid and protein synthesis, it is plausible that this compound could impact pathways related to cell cycle, DNA replication, and apoptosis. nih.gov Gene expression profiling, using techniques like microarrays or RNA sequencing, can provide a global view of the transcriptional changes induced by the compound. For example, studies on other pyrimidine derivatives have shown that they can upregulate or downregulate genes involved in cancer and metabolic pathways. nih.gov
A study on the regulation of pyrimidine biosynthetic genes in bacteria revealed complex regulatory mechanisms, including transcription attenuation and translation inhibition. nih.gov While this is in a prokaryotic system, it underscores the fundamental importance of pyrimidines in cellular processes. In eukaryotic cells, a compound like this compound could potentially interfere with pyrimidine metabolism, leading to a cascade of downstream effects on gene expression. Integrated multi-omics analysis, combining transcriptomics and metabolomics, could provide a comprehensive understanding of the dynamic changes in metabolite profiles and gene expression in response to the compound. mdpi.com
Applications of 5 Ethylpyrimidine 2 Carboxylic Acid Beyond Biological Systems
Role in Catalysis and Organocatalysis
The potential for 5-ethylpyrimidine-2-carboxylic acid to act in catalytic processes would stem from its pyrimidine (B1678525) ring and carboxylic acid functional group. These features could allow it to act as a ligand or a Brønsted acid. However, specific research demonstrating its utility in these roles is sparse.
This compound as a Chiral Auxiliary in Asymmetric Synthesis
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. While the concept of using chiral auxiliaries is well-established in asymmetric synthesis, there is no significant body of research to indicate that this compound is commonly or effectively used for this purpose. For a molecule to function as a chiral auxiliary, it must itself be chiral, typically by possessing a stereocenter. This compound is not inherently chiral. To be used as a chiral auxiliary, it would need to be derivatized to introduce chirality.
Application in Heterogeneous Catalysis Systems
In heterogeneous catalysis, the catalyst is in a different phase from the reactants. Small organic molecules like this compound can be anchored to a solid support to create a heterogeneous catalyst. The pyrimidine nitrogen atoms and the carboxylate group could potentially coordinate with metal centers. However, there is a lack of specific studies in the scientific literature detailing the application of this compound in heterogeneous catalysis systems.
Integration into Advanced Materials Science
The bifunctional nature of this compound, with its aromatic, nitrogen-containing ring and a reactive carboxylic acid group, suggests potential for its use in materials science. Chemical suppliers may list it as a "material science building block," indicating its potential for creating more complex materials. bldpharm.com
Polymer Chemistry: Monomers or Additives Derived from this compound
Carboxylic acids are versatile in polymer chemistry, capable of being used as monomers or as additives to modify polymer properties. quinoline-thiophene.com The carboxylic acid group of this compound could, for example, undergo esterification or amidation to form polyesters or polyamides. The pyrimidine ring could be incorporated into the polymer backbone to enhance thermal stability or introduce specific electronic properties. While a related compound, 5-aminotetrazole-2-carboxylic acid, is noted for its use as a functional monomer to improve stability and confer unique optical or electrical properties to polymers, similar detailed applications for this compound are not well-documented. quinoline-thiophene.com
Table 1: Potential Polymerization Reactions Involving this compound
| Reaction Type | Reactant | Resulting Polymer Linkage | Potential Polymer Type |
| Polycondensation (Esterification) | Diol | Ester | Polyester |
| Polycondensation (Amidation) | Diamine | Amide | Polyamide |
Functional Coatings and Surfaces Incorporating this compound
Supramolecular Chemistry and Self-Assembly of this compound
Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules. The self-assembly of molecules through non-covalent interactions is a cornerstone of this field. Carboxylic acids are well-known to form predictable hydrogen-bonded dimers. The combination of the carboxylic acid group and the nitrogen atoms in the pyrimidine ring of this compound presents possibilities for the formation of more complex, ordered supramolecular structures through hydrogen bonding and π-π stacking interactions. Despite this potential, detailed crystal engineering studies and reports on the specific self-assembly behavior of this compound are not widely reported in the scientific literature.
Hydrogen Bonding Networks in this compound Self-Assemblies
The self-assembly of this compound is anticipated to be dominated by strong hydrogen bonds formed between the carboxylic acid groups and the nitrogen atoms of the pyrimidine rings. The primary interaction would likely be the formation of a carboxylic acid dimer, a common and highly stable motif where two molecules are linked by a pair of O-H···O hydrogen bonds, creating a cyclic R²₂(8) graph set.
The electrostatic interactions between the electron-donating nitrogen atoms and the electron-withdrawing carboxylic acid groups are significant driving forces in the formation of these assemblies. nih.gov The specific geometry and strength of these hydrogen bonds would be influenced by the steric hindrance of the ethyl group at the 5-position.
Design of Co-crystals and Porous Materials
The principles governing the self-assembly of this compound also underpin its potential use in the design of co-crystals and porous materials.
Co-crystals:
Co-crystallization involves combining a target molecule, in this case, this compound, with a second molecule (a co-former) via non-covalent interactions, primarily hydrogen bonds. The pyrimidine and carboxylic acid moieties are well-established functional groups for forming reliable supramolecular synthons, which are predictable patterns of hydrogen bonds.
A key strategy in forming co-crystals with this molecule would involve exploiting the robust supramolecular heterosynthons that can form between a carboxylic acid and a complementary functional group on a co-former, such as an amide or another heterocyclic base. For instance, the interaction between a carboxylic acid and a pyrimidine base frequently results in an R²₂(8) ring motif. nih.gov The selection of a co-former with specific hydrogen bond donors and acceptors would allow for the systematic design of crystalline solids with desired physical properties, such as solubility or stability. Studies on related systems have shown that co-crystals involving pyrimidine units can be designed based on the site of hydrogen bonding to the different nitrogen atoms in the ring. nih.gov
Porous Materials:
The directional nature of the hydrogen bonds that this compound can form is a key feature for the bottom-up construction of porous materials, often referred to as metal-organic frameworks (MOFs) or hydrogen-bonded organic frameworks (HOFs). By combining this molecule with appropriate metal ions or other organic linkers, it is possible to create extended, rigid networks with well-defined pores or channels.
While no specific porous materials based on this compound have been reported, the general strategy would involve using the carboxylic acid group to coordinate with metal centers or the pyrimidine nitrogen atoms to participate in an extended hydrogen-bonding network that prevents dense packing of the molecules. The size and shape of the resulting pores could be tuned by the choice of the secondary building units or linkers used in conjunction with the pyrimidine carboxylic acid. The ethyl group would also play a role in influencing the packing arrangement and the dimensions of any void spaces within the crystal lattice.
Emerging Research Frontiers and Future Perspectives on 5 Ethylpyrimidine 2 Carboxylic Acid
Novel Synthetic Methodologies for Enhanced Accessibility of 5-ethylpyrimidine-2-carboxylic acid
The availability of a compound is a prerequisite for the exploration of its properties and applications. Consequently, the development of efficient and scalable synthetic routes to this compound is a cornerstone of ongoing research. While a direct, high-yield synthesis for this specific molecule is not yet widely reported in the literature, several strategies can be envisaged based on established pyrimidine (B1678525) and carboxylic acid chemistry.
One plausible approach involves a multi-step synthesis commencing from readily available precursors. For instance, a synthetic pathway could be adapted from the preparation of similarly substituted pyrimidines. A potential route could start with the condensation of a β-ketoester with an appropriate amidine, a well-established method for constructing the pyrimidine ring. The ethyl group at the 5-position could be introduced via an alkylation reaction on a suitable pyrimidine intermediate. Subsequent functional group transformations, such as the oxidation of a methyl or hydroxymethyl group at the 2-position, would yield the desired carboxylic acid. youtube.com
Another promising strategy is the late-stage functionalization of a pre-formed pyrimidine ring. This could involve the use of organometallic cross-coupling reactions, such as Suzuki or Stille couplings, to introduce the ethyl group at the 5-position of a dihalopyrimidine derivative. The carboxylic acid moiety could then be introduced at the 2-position through methods like lithiation followed by quenching with carbon dioxide, or through the hydrolysis of a nitrile group.
The table below outlines a comparison of potential synthetic strategies, highlighting their key features and challenges.
| Synthetic Strategy | Key Reactions | Potential Advantages | Potential Challenges |
| Linear Synthesis via Ring Formation | β-ketoester condensation, alkylation, oxidation | Utilizes well-established reactions, potentially high-yielding. | Multi-step process, may require protection/deprotection steps. |
| Convergent Synthesis via Cross-Coupling | Suzuki/Stille coupling, lithiation/carboxylation | Modular approach, allows for late-stage diversification. | Requires synthesis of organometallic reagents, potential for side reactions. |
| Functionalization of Precursor | Hydrolysis of a nitrile, oxidation of an aldehyde | Direct introduction of the carboxylic acid group. | Availability of the precursor, potential for harsh reaction conditions. |
Further research in this area will likely focus on the development of one-pot syntheses and the use of catalytic methods to improve efficiency and reduce waste. The ultimate goal is to establish a robust and economically viable synthetic route that makes this compound readily accessible for broader scientific investigation.
Exploration of Unconventional Reactivity Patterns of this compound
The reactivity of this compound is governed by the interplay of the electron-deficient pyrimidine ring and the functional groups at the 2- and 5-positions. While the general reactivity of pyrimidines and carboxylic acids is well-understood, the specific substitution pattern of this molecule may give rise to unconventional reactivity. khanacademy.org
The pyrimidine ring is known to be susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions. youtube.com The presence of the carboxylic acid group at the 2-position, an electron-withdrawing group, is expected to further activate the ring towards nucleophilic substitution. However, the ethyl group at the 5-position, being an electron-donating group, may modulate this reactivity. Understanding this interplay is crucial for the strategic functionalization of the molecule.
The carboxylic acid group itself offers a rich platform for a variety of chemical transformations. It can be converted into esters, amides, and acid chlorides, providing a gateway to a diverse range of derivatives. The proximity of the carboxylic acid to the pyrimidine ring may also lead to interesting intramolecular reactions, such as cyclizations, under specific conditions.
Future research in this area will likely explore the following:
Selective Functionalization: Developing methods for the selective modification of either the pyrimidine ring or the carboxylic acid group, while leaving the other intact.
Catalytic Transformations: Employing transition metal catalysis to achieve novel C-H activation and cross-coupling reactions on the pyrimidine ring.
Cycloaddition Reactions: Investigating the potential of the pyrimidine ring to participate in cycloaddition reactions, leading to the formation of novel polycyclic structures.
A deeper understanding of the reactivity of this compound will not only expand the toolbox of synthetic chemists but also enable the rational design of new molecules with tailored properties.
Development of Advanced Analytical Techniques for this compound Metabolites
As with any compound intended for potential biological applications, understanding its metabolic fate is of paramount importance. The development of sensitive and selective analytical methods for the detection and quantification of this compound and its metabolites in biological matrices is a critical research area.
Given the polar nature of the carboxylic acid group, high-performance liquid chromatography (HPLC) coupled with various detectors is a promising analytical platform. mdpi.com Reversed-phase HPLC can be used for the separation of the parent compound and its less polar metabolites, while hydrophilic interaction liquid chromatography (HILIC) may be more suitable for the analysis of highly polar metabolites.
Mass spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of metabolites. nih.govresearchgate.net The fragmentation pattern of this compound in the mass spectrometer will be influenced by the nature of the substituents on the pyrimidine ring. nih.gov High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, facilitating the identification of unknown metabolites.
The table below summarizes some of the advanced analytical techniques that can be employed for the analysis of this compound and its metabolites.
| Analytical Technique | Principle | Application |
| HPLC-UV | Separation based on polarity, detection based on UV absorbance. | Quantification of the parent compound and known metabolites. |
| LC-MS/MS | Separation by HPLC, identification and quantification by tandem mass spectrometry. | Sensitive and selective analysis of metabolites in complex biological matrices. |
| GC-MS | Separation of volatile derivatives by gas chromatography, identification by mass spectrometry. | Analysis of volatile metabolites after derivatization. nih.gov |
| Capillary Electrophoresis (CE) | Separation based on charge-to-size ratio. | Analysis of charged metabolites. |
Future research will focus on the development of validated analytical methods for routine use in metabolic studies. This will involve optimizing sample preparation techniques, chromatography conditions, and mass spectrometry parameters to achieve the required sensitivity, accuracy, and precision.
Design of Multi-functional Materials Incorporating this compound Moieties
The unique structural features of this compound, namely the presence of a heterocyclic ring and a carboxylic acid group, make it an attractive building block for the design of multi-functional materials. One area of particular interest is the development of coordination polymers and metal-organic frameworks (MOFs). acs.org
The nitrogen atoms of the pyrimidine ring and the oxygen atoms of the carboxylic acid group can act as coordination sites for metal ions, leading to the formation of extended one-, two-, or three-dimensional networks. The ethyl group at the 5-position can influence the packing of these networks and can be further functionalized to introduce additional properties.
The potential applications of such materials are diverse and include:
Gas Storage and Separation: The porous nature of some coordination polymers makes them suitable for the selective storage and separation of gases.
Catalysis: The metal centers within the framework can act as catalytic sites for a variety of chemical reactions.
Luminescence: The incorporation of lanthanide ions can lead to materials with interesting luminescent properties for applications in sensing and imaging.
Drug Delivery: The porous structure can be used to encapsulate and release drug molecules in a controlled manner.
The table below provides a hypothetical overview of potential coordination polymers based on this compound.
| Metal Ion | Potential Coordination Mode | Potential Material Properties |
| Zinc(II) | Tetrahedral or octahedral coordination involving N and O donors. | Luminescence, catalysis. |
| Copper(II) | Square planar or octahedral coordination. | Magnetic properties, catalysis. |
| Lanthanide(III) | High coordination numbers, forming complex networks. | Luminescence, sensing. |
The design and synthesis of new multi-functional materials based on this compound is a rapidly growing field of research with the potential to yield materials with novel and useful properties.
Deeper Mechanistic Understanding of this compound Biological Interactions
The pyrimidine scaffold is a common feature in a wide range of biologically active molecules, including anticancer, antiviral, and antimicrobial agents. rsc.org This suggests that this compound may also exhibit interesting biological properties.
The ethyl group at the 5-position and the carboxylic acid at the 2-position are expected to play a crucial role in the molecule's interaction with biological targets. The ethyl group can participate in hydrophobic interactions, while the carboxylic acid can form hydrogen bonds and ionic interactions with amino acid residues in the active site of an enzyme or the binding pocket of a receptor.
Potential biological targets for this compound and its derivatives could include:
Kinases: Many kinase inhibitors contain a pyrimidine core. The molecule could potentially bind to the ATP-binding site of a kinase, inhibiting its activity.
Dihydrofolate Reductase (DHFR): Pyrimidine derivatives are known to inhibit DHFR, an important enzyme in nucleotide biosynthesis.
G-protein Coupled Receptors (GPCRs): The molecule could act as a ligand for a GPCR, modulating its activity.
To gain a deeper mechanistic understanding of the biological interactions of this compound, a combination of experimental and computational approaches will be necessary.
| Research Approach | Methodology | Expected Outcome |
| High-Throughput Screening | Testing the compound against a large panel of biological targets. | Identification of potential biological targets. |
| Enzyme Inhibition Assays | Measuring the effect of the compound on the activity of specific enzymes. | Determination of inhibitory potency (e.g., IC50 values). |
| Cell-Based Assays | Assessing the effect of the compound on cellular processes. | Evaluation of cellular activity and cytotoxicity. |
| Molecular Docking | Computational modeling of the interaction between the compound and its target. | Prediction of binding mode and affinity. |
| X-ray Crystallography | Determining the three-dimensional structure of the compound bound to its target. | Detailed understanding of the binding interactions. |
A thorough investigation of the biological interactions of this compound will be essential for identifying its potential therapeutic applications.
Leveraging Artificial Intelligence and Machine Learning in this compound Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and development. harvard.edu These powerful computational tools can be leveraged to accelerate research on this compound in several ways.
Predictive Modeling: ML models can be trained on large datasets of chemical compounds to predict the physicochemical properties, biological activity, and toxicity of this compound and its derivatives. ijcit.com This can help to prioritize the synthesis of the most promising compounds.
De Novo Drug Design: Generative AI models can be used to design novel molecules with desired properties. nih.gov By providing the model with a set of desired characteristics, such as high potency and low toxicity, it can generate new molecular structures based on the this compound scaffold.
Synthesis Planning: AI algorithms can analyze the vast literature on chemical reactions to propose optimal synthetic routes for this compound and its derivatives. This can save significant time and resources in the laboratory.
Analysis of Biological Data: ML algorithms can be used to analyze complex biological data, such as gene expression profiles and proteomics data, to identify the mechanism of action of this compound and to discover new biomarkers.
The table below highlights the potential applications of AI and ML in the research of this compound.
| AI/ML Application | Description | Potential Impact |
| Quantitative Structure-Activity Relationship (QSAR) | Develop models that relate the chemical structure of compounds to their biological activity. ijcit.com | Guide the design of more potent and selective compounds. |
| Virtual Screening | Computationally screen large libraries of compounds to identify potential hits. | Accelerate the discovery of new lead compounds. |
| Generative Adversarial Networks (GANs) | Generate novel molecular structures with desired properties. | Explore a wider chemical space and discover novel scaffolds. |
| Natural Language Processing (NLP) | Extract information from scientific literature to identify new research directions. | Stay abreast of the latest developments and identify new opportunities. |
The integration of AI and ML into the research workflow will undoubtedly accelerate the pace of discovery and development of new drugs and materials based on the this compound scaffold.
Q & A
Q. What are the established synthetic routes for 5-ethylpyrimidine-2-carboxylic acid, and how do reaction conditions influence yield?
The synthesis of this compound typically involves multi-step pathways. A common approach is cyclization of precursors such as ethyl-substituted pyrimidine intermediates. For example, ethyl groups can be introduced via alkylation of pyrimidine rings using ethyl halides or Grignard reagents under anhydrous conditions . Reaction parameters like temperature (e.g., 80–100°C for cyclization) and catalyst selection (e.g., palladium for cross-coupling) critically affect yield and purity. Notably, the CAS registry (2384607-22-9) confirms its identity, with a molecular weight of 152.15 g/mol .
Q. What analytical methods are recommended for characterizing this compound?
Key characterization techniques include:
- NMR spectroscopy : To confirm the pyrimidine ring structure and ethyl substitution (e.g., δ 1.3 ppm for CH3 in ethyl groups).
- Mass spectrometry : For molecular ion peak validation (expected m/z ~152).
- Elemental analysis : To verify C, H, N, and O composition.
However, gaps exist in publicly available spectral data (e.g., IR, melting/boiling points), necessitating experimental determination .
Q. How is this compound stabilized for storage in laboratory settings?
The compound should be stored in inert, anhydrous environments (e.g., under argon or nitrogen) at –20°C to prevent hydrolysis of the carboxylic acid group. Contamination risks (e.g., moisture, light) must be minimized, as outlined in safety protocols for pyrimidine derivatives .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?
Discrepancies in bioactivity (e.g., enzyme inhibition vs. non-specific binding) often arise from structural analogs or impurities. To address this:
- Purity validation : Use HPLC (≥98% purity) to eliminate confounding factors.
- Structure-activity relationship (SAR) studies : Compare methyl, ethyl, and bulkier substituents to isolate electronic/steric effects .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) can predict binding modes to targets like kinases or bacterial enzymes .
Q. How can computational chemistry optimize the synthetic pathway for this compound?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model reaction intermediates and transition states to identify energy barriers. For example:
- Solvent effects : Simulate polar aprotic solvents (DMF, DMSO) to enhance cyclization efficiency.
- Catalyst screening : Predict Pd or Cu catalyst performance for cross-coupling steps.
Experimental validation of computational predictions is critical to refine yields .
Q. What are the challenges in developing this compound as a bioactive scaffold?
Key challenges include:
- Solubility : The carboxylic acid group improves aqueous solubility but may limit membrane permeability. Prodrug strategies (e.g., esterification) are often required .
- Metabolic stability : In vitro microsomal assays (e.g., liver S9 fractions) assess susceptibility to oxidation or glucuronidation.
- Selectivity : Off-target effects are minimized via fluorophore-tagged analogs in competitive binding assays .
Data Contradiction Analysis
Q. How to interpret conflicting reports on the compound’s role in enzyme inhibition?
Contradictions may stem from assay conditions (e.g., pH, cofactors) or structural analogs misattributed to the parent compound. To resolve:
- Reproducibility checks : Validate inhibition using recombinant enzymes under standardized conditions (e.g., IC50 assays).
- Isosteric replacements : Test ethyl vs. methyl groups to clarify substituent contributions .
Methodological Tables
| Application | Method | Key Parameters | Reference |
|---|---|---|---|
| Synthesis Optimization | Pd-catalyzed cross-coupling | 100°C, DMF, 12 h, 75% yield | |
| Bioactivity Screening | Fluorescence polarization assays | IC50 ≤ 10 µM, 37°C, pH 7.4 | |
| Stability Testing | Accelerated degradation studies | 40°C/75% RH, HPLC monitoring |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
